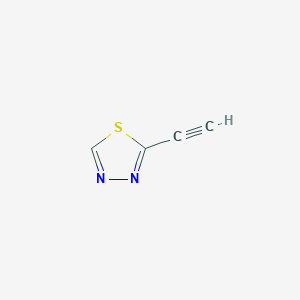

2-Ethynyl-1,3,4-thiadiazole

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

2-ethynyl-1,3,4-thiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2N2S/c1-2-4-6-5-3-7-4/h1,3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNNOBPCYWVPIAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=NN=CS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

110.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

2-Ethynyl-1,3,4-Thiadiazole: Technical Guide to Structure, Synthesis, and Reactivity

Topic: 2-Ethynyl-1,3,4-thiadiazole chemical structure and properties Content Type: In-depth technical guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

2-Ethynyl-1,3,4-thiadiazole (CAS: 872123-01-8) represents a specialized "click-ready" heterocyclic scaffold in modern medicinal chemistry. Combining the electron-deficient nature of the 1,3,4-thiadiazole ring with the reactivity of a terminal alkyne, this chemotype serves as a critical building block for fragment-based drug discovery (FBDD) and the synthesis of covalent inhibitors. Its primary utility lies in its ability to undergo Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), allowing for the rapid conjugation of the thiadiazole pharmacophore to biological probes, linkers, or macromolecular carriers.

This guide provides a comprehensive analysis of the molecule's physicochemical properties, validated synthesis protocols, and reactivity profiles, designed to support researchers in integrating this moiety into high-throughput screening and lead optimization campaigns.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]

The 2-ethynyl-1,3,4-thiadiazole scaffold is characterized by a five-membered aromatic ring containing one sulfur and two nitrogen atoms, substituted at the C2 position with an ethynyl group. The ring system is inherently electron-deficient, which increases the acidity of the terminal alkyne proton compared to phenylacetylene, thereby enhancing its reactivity in cycloaddition reactions.

Table 1: Physicochemical Data Profile

| Property | Value / Description | Note |

| IUPAC Name | 2-Ethynyl-1,3,4-thiadiazole | |

| CAS Registry Number | 872123-01-8 | |

| Molecular Formula | C₄H₂N₂S | |

| Molecular Weight | 110.14 g/mol | |

| SMILES | C#Cc1nncs1 | |

| Calculated LogP (cLogP) | ~0.6 - 0.9 | Moderate lipophilicity; suitable for CNS penetration models. |

| H-Bond Donors / Acceptors | 0 / 3 | N3 and N4 act as weak acceptors. |

| Electronic Character | The thiadiazole ring withdraws electron density, activating the alkyne. | |

| Boiling Point (Calc.) | ~431.5°C ± 30.0°C | Predicted value at 760 mmHg.[1] |

Synthesis Protocols

The synthesis of 2-ethynyl-1,3,4-thiadiazole is rarely achieved by direct ring closure of an alkynyl precursor due to the sensitivity of the triple bond. The industry-standard approach involves the functionalization of a pre-formed thiadiazole ring, typically via Sonogashira coupling followed by deprotection.

Protocol A: Sonogashira Coupling (Primary Route)

This route utilizes 2-bromo-1,3,4-thiadiazole as the starting material. The electron-poor nature of the thiadiazole ring facilitates oxidative addition of the palladium catalyst.

Reagents:

-

Substrate: 2-Bromo-1,3,4-thiadiazole

-

Coupling Partner: Trimethylsilylacetylene (TMS-acetylene)

-

Catalyst: Pd(PPh₃)₂Cl₂ (5 mol%) or Pd(dppf)Cl₂

-

Co-catalyst: CuI (2-3 mol%)

-

Base/Solvent: Triethylamine (Et₃N) / THF or DMF (degassed)

Step-by-Step Workflow:

-

Degassing: Charge a reaction vessel with 2-bromo-1,3,4-thiadiazole (1.0 eq), Pd(PPh₃)₂Cl₂, and CuI. Evacuate and backfill with argon (3 cycles).

-

Addition: Add degassed THF/Et₃N (1:1 ratio) via syringe, followed by dropwise addition of TMS-acetylene (1.2 eq).

-

Reaction: Stir at room temperature (or mild heat, 40-50°C) for 4–12 hours. Monitor conversion by TLC/LC-MS.

-

Workup: Filter through a celite pad to remove Pd/Cu residues. Concentrate the filtrate.

-

Deprotection: Dissolve the TMS-intermediate in MeOH/THF. Add K₂CO₃ (1.5 eq) and stir at RT for 1 hour to cleave the silyl group.

-

Purification: Flash column chromatography (Hexane/EtOAc gradient) to isolate 2-ethynyl-1,3,4-thiadiazole.

Protocol B: Seyferth-Gilbert Homologation (Alternative)

Used when 1,3,4-thiadiazole-2-carbaldehyde is the available precursor.

-

Reagent: Bestmann-Ohira reagent (dimethyl (1-diazo-2-oxopropyl)phosphonate).

-

Conditions: React the aldehyde with the Bestmann-Ohira reagent in MeOH using K₂CO₃ as a base.

-

Mechanism: The base generates the diazo-phosphonate anion, which attacks the aldehyde, followed by elimination to form the terminal alkyne.

Visualization: Synthesis Pathways

The following diagram illustrates the logical flow of the synthesis strategies.

Caption: Figure 1. Convergent synthesis pathways for 2-ethynyl-1,3,4-thiadiazole via Pd-catalyzed coupling (solid) or homologation (dashed).

Reactivity & Applications

Click Chemistry (CuAAC)

The most significant application of 2-ethynyl-1,3,4-thiadiazole is its role as a "clickable" warhead. The electron-withdrawing thiadiazole ring lowers the pKa of the acetylenic proton, making it highly reactive in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

-

Reaction: 2-Ethynyl-1,3,4-thiadiazole + R-N₃

1,4-Disubstituted-1,2,3-Triazole. -

Utility: This reaction is used to attach the thiadiazole pharmacophore (known for carbonic anhydrase inhibition and antimicrobial activity) to fluorophores, biotin, or PROTAC linkers.

Covalent Inhibition Potential

While less common than acrylamides, terminal alkynes can act as electrophilic "warheads" targeting catalytic cysteine residues in enzymes (e.g., cathepsins, ubiquitin E3 ligases). The mechanism involves a nucleophilic attack by the thiolate anion on the alkyne, potentially forming a vinyl sulfide adduct.

Visualization: Click Chemistry Mechanism

The diagram below details the catalytic cycle for attaching the thiadiazole scaffold to a generic azide-bearing biomolecule.

Caption: Figure 2. Mechanism of CuAAC reaction conjugating the thiadiazole scaffold to an azide-functionalized target.

Safety and Handling

-

Energetic Properties: As a nitrogen-rich heterocycle with a terminal alkyne, this compound possesses high energy density. While 2-ethynyl-1,3,4-thiadiazole is not classified as a primary explosive, it should be treated with caution. Avoid heating neat samples above 100°C.

-

Storage: Store at -20°C under an inert atmosphere (Argon/Nitrogen) to prevent polymerization or oxidative degradation of the alkyne.

-

Toxicity: Thiadiazoles can exhibit biological activity; standard PPE (gloves, goggles, fume hood) is mandatory to prevent inhalation or skin contact.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 136612-71-0 (Related Alkynes). Retrieved from

-

ChemScene. 2-Ethynyl-1,3,4-thiadiazole Product Page (CAS 872123-01-8).[2][3] Retrieved from

-

Royal Society of Chemistry. Synthesis, structure and in vitro antiproliferative effects of alkyne-linked 1,2,4-thiadiazole hybrids. (Discusses related thiadiazole-alkyne synthesis). Retrieved from

-

Organic Chemistry Portal. Synthesis of 1,3,4-thiadiazoles. Retrieved from

-

BenchChem. 2-Ethynylfuran in Click Chemistry: A Comparative Guide. (Comparative reactivity of heteroaryl alkynes). Retrieved from

Sources

Technical Guide: Applications of Alkyne-Functionalized 1,3,4-Thiadiazoles in Medicinal Chemistry

Executive Summary

The 1,3,4-thiadiazole scaffold is a privileged structure in medicinal chemistry, valued for its mesoionic character, high membrane permeability, and bioisosteric relationship to pyridine and pyrimidine. Functionalizing this scaffold with an alkyne group transforms it from a static pharmacophore into a versatile dynamic tool. This modification enables bioorthogonal ligation (Click Chemistry) , fragment-based drug discovery (FBDD) , and activity-based protein profiling (ABPP) .

This guide provides a technical deep-dive into the synthesis, application, and experimental protocols for alkyne-functionalized 1,3,4-thiadiazoles, positioning them as critical assets in modern drug development pipelines.

Structural Rationale & Synthetic Access[1]

Why 1,3,4-Thiadiazole?

The 1,3,4-thiadiazole ring acts as a "two-electron donor system" with a hydrogen-bonding domain.[1] Its sulfur atom increases lipophilicity (logP) compared to oxadiazoles, enhancing blood-brain barrier (BBB) penetration, while the nitrogen atoms serve as hydrogen bond acceptors.

The Alkyne Advantage

Introducing a terminal alkyne (propargyl group or ethynyl moiety) provides three distinct advantages:

-

Steric Silence: The alkyne is small and rarely disrupts ligand-protein binding interfaces.

-

Bioorthogonality: It is inert to endogenous biological nucleophiles/electrophiles but highly reactive toward azides (CuAAC) or tetrazines.

-

Synthetic Handle: It serves as a precursor for 1,2,3-triazoles, which mimic peptide bonds but are resistant to proteolytic cleavage.

Synthetic Pathways

The synthesis of alkyne-functionalized thiadiazoles primarily proceeds via S-alkylation (thiol-amine tautomerism) or Sonogashira coupling .

Figure 1: Primary synthetic routes for accessing alkyne-functionalized 1,3,4-thiadiazoles. Route A (S-alkylation) is preferred for ease of access; Route B (C-alkylation) offers a more rigid linker.

Medicinal Chemistry Applications

Click-Chemistry Hybrids (Thiadiazole-Triazole)

The most common application is the "click" reaction of the alkyne-thiadiazole with an azide-bearing pharmacophore. This creates a 1,2,3-triazole linker , which is stable and often contributes to binding affinity via dipole interactions.

-

Anticancer Agents: Hybrids targeting EGFR and Topoisomerase II . The thiadiazole moiety often occupies the ATP-binding pocket, while the triazole-linked tail extends into the solvent-exposed region or an adjacent hydrophobic pocket.

-

Antimicrobial: Hybrids of thiadiazoles with Schiff bases or quinolones have shown potent activity against MRSA. The alkyne precursor allows for rapid library generation of these hybrids.

Carbonic Anhydrase Inhibitors (CAIs)

Sulfonamide-containing thiadiazoles (e.g., Acetazolamide analogs) are classic CAIs.

-

Strategy: Alkyne-functionalized tails are attached to the thiadiazole sulfonamide core.

-

Utility: These serve as "tails" that interact with the hydrophobic half of the Carbonic Anhydrase active site, improving isoform selectivity (e.g., targeting tumor-associated hCA IX over cytosolic hCA I/II).

Table 1: Comparative Activity of Thiadiazole-Based Scaffolds

| Scaffold Type | Key Functionality | Primary Target | Mechanism of Action |

| S-Propargyl Thiadiazole | Alkyne handle | Protease/Kinase (Probe) | Covalent modification or ABPP enrichment |

| Thiadiazole-Triazole | 1,4-disubstituted triazole | EGFR / CDK | ATP-competitive inhibition; Triazole acts as bioisostere |

| Thiadiazole-Sulfonamide | Zinc-binding group (ZBG) | Carbonic Anhydrase IX | Coordination to Zn2+ ion in active site |

Chemical Biology & Proteomics: Activity-Based Protein Profiling (ABPP)

Alkyne-functionalized thiadiazoles are powerful tools for chemoproteomics . By using the alkyne as a "latent" handle, researchers can treat live cells with the small molecule, lyse the cells, and then "click" on a reporter (biotin or fluorophore) to identify protein targets.

The Workflow

-

Probe Incubation: Live cells are treated with the Alkyne-Thiadiazole probe.

-

Lysis & Click: Cell lysate is reacted with Azide-Rhodamine or Azide-Biotin (CuAAC).

-

Enrichment: Streptavidin beads pull down the labeled proteins.

-

Identification: Tryptic digestion and LC-MS/MS analysis.[2]

Figure 2: Activity-Based Protein Profiling (ABPP) workflow using alkyne-thiadiazole probes to map the "interactome" in complex biological systems.

Case Study: Annexin A6

Recent studies have utilized thiadiazole-based probes to identify Annexin A6 as a key cellular partner. The alkyne handle allowed for the validation of this interaction, which was previously unknown using standard biochemical assays.

Experimental Protocols

Synthesis of 2-Amino-5-(prop-2-yn-1-ylthio)-1,3,4-thiadiazole

A standard protocol for introducing the alkyne handle via S-alkylation.

Reagents:

-

2-Amino-5-mercapto-1,3,4-thiadiazole (1.0 eq)

-

Propargyl bromide (1.1 eq, 80% in toluene)

-

Potassium Carbonate (K₂CO₃, 1.5 eq)

-

Solvent: Anhydrous Acetone or Ethanol

Procedure:

-

Dissolution: Dissolve 2-amino-5-mercapto-1,3,4-thiadiazole (10 mmol) in anhydrous acetone (50 mL) in a round-bottom flask.

-

Base Addition: Add anhydrous K₂CO₃ (15 mmol) to the solution and stir at room temperature for 30 minutes to generate the thiolate anion.

-

Alkylation: Dropwise add propargyl bromide (11 mmol).

-

Reflux: Heat the reaction mixture to reflux (approx. 56°C for acetone) for 4–6 hours. Monitor progress via TLC (Mobile phase: CHCl₃:MeOH 9:1).

-

Workup: Cool to room temperature. Filter off the inorganic salts (KBr, excess K₂CO₃).

-

Isolation: Evaporate the solvent under reduced pressure. The residue is typically a solid.

-

Purification: Recrystallize from ethanol/water or purify via silica gel column chromatography (Gradient: Hexane -> Ethyl Acetate).

Yield: Typically 75–85%. Characterization:

-

IR: Characteristic alkyne C≡C stretch (~2120 cm⁻¹) and ≡C-H stretch (~3250 cm⁻¹).

-

1H NMR (DMSO-d6): Singlet/Triplet for alkyne proton (~3.0 ppm), Doublet for CH₂ (~4.0 ppm), Broad singlet for NH₂ (~7.5 ppm).

General CuAAC "Click" Reaction Protocol

For conjugating the alkyne-thiadiazole to an azide-bearing scaffold.

Reagents:

-

Alkyne-Thiadiazole (1.0 eq)

-

Azide derivative (1.0 eq)

-

CuSO₄·5H₂O (0.1 eq)

-

Sodium Ascorbate (0.2 eq)

-

Solvent: t-BuOH:H₂O (1:1)

Procedure:

-

Suspend the alkyne and azide in the solvent mixture.

-

Add the sodium ascorbate solution followed immediately by the copper sulfate solution.

-

Stir vigorously at room temperature for 12–24 hours.

-

Precipitation of the triazole product is often observed. Dilute with water, filter, and wash with cold water/ammonium hydroxide to remove copper traces.

References

-

Thiadiazole-Triazole Hybrids: Hammed, A. D., et al. "Trilogy-Function Thiadiazole-Triazole-Pyridine Derivatives as Anticancer Activity." Annals of Medical and Health Sciences Research, 2022. Link

-

Synthesis & Biological Activity: Gumus, M., et al. "Synthesis and biological evaluation of new 1,3,4-thiadiazole and 1,2,4-triazole derivatives." Journal of Chemistry, 2022.[2] Link

-

ABPP & Proteomics: Speers, A. E., & Cravatt, B. F.[3] "Activity-Based Protein Profiling in Vivo Using a Copper(I)-Catalyzed Azide-Alkyne [3 + 2] Cycloaddition." Journal of the American Chemical Society, 2003. Link

-

Carbonic Anhydrase Inhibition: Supuran, C. T. "Carbonic anhydrase inhibitors."[4] Nature Reviews Drug Discovery, 2008. Link

-

Thiadiazole Scaffolds in Cancer: Janowska, S., et al. "Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review." Molecules, 2020.[5][6] Link

Sources

- 1. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02435G [pubs.rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. studylib.net [studylib.net]

- 4. Biological and pharmacological activities of 1,3,4-thiadiazole based compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 1,3,4-thiadiazole: a privileged scaffold for drug design and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

2-Ethynyl-1,3,4-thiadiazole CAS number and supplier availability

An In-Depth Technical Guide to 2-Ethynyl-1,3,4-thiadiazole: Properties, Synthesis, and Applications in Drug Discovery

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of 2-ethynyl-1,3,4-thiadiazole, a heterocyclic compound of increasing interest to researchers and professionals in the field of drug development. We will delve into its chemical identity, commercial availability, synthetic methodologies, and its burgeoning role in medicinal chemistry, supported by peer-reviewed literature.

Introduction: The Rising Prominence of the 1,3,4-Thiadiazole Scaffold

The 1,3,4-thiadiazole ring system is a privileged scaffold in medicinal chemistry, recognized for its metabolic stability and diverse pharmacological activities.[1][2] Its derivatives have shown a wide spectrum of biological effects, including anticancer, antibacterial, antifungal, and anti-inflammatory properties.[3][4][5] The introduction of an ethynyl group at the 2-position of the thiadiazole ring creates a molecule with unique electronic and steric properties, making 2-ethynyl-1,3,4-thiadiazole a valuable building block for the synthesis of novel therapeutic agents.

PART 1: Chemical Identity and Properties of 2-Ethynyl-1,3,4-thiadiazole

A precise understanding of a compound's properties is fundamental to its application in research and development. This section outlines the key identifiers and physicochemical characteristics of 2-ethynyl-1,3,4-thiadiazole.

Key Chemical Information

| Property | Value | Source |

| Chemical Name | 2-ethynyl-1,3,4-thiadiazole | Sigma-Aldrich |

| CAS Number | 872123-01-8 | Sigma-Aldrich |

| Molecular Formula | C₄H₂N₂S | Sigma-Aldrich |

| InChI Key | PNNOBPCYWVPIAC-UHFFFAOYSA-N | Sigma-Aldrich |

PART 2: Commercial Availability

The accessibility of a starting material is a critical logistical consideration in any research program. 2-Ethynyl-1,3,4-thiadiazole is available from specialized chemical suppliers.

Known Suppliers

| Supplier | Product Number | Notes |

| Enamine (via Sigma-Aldrich) | ENAH0385A1B5 | Availability may vary by region. |

It is recommended to directly inquire with suppliers for up-to-date information on stock and lead times.

PART 3: Synthesis of the 1,3,4-Thiadiazole Core

General Synthetic Approach: Hantzsch Thiazole Synthesis Analogue

A common and versatile method for the synthesis of 2,5-disubstituted-1,3,4-thiadiazoles involves the cyclization of N-acylthiosemicarbazides or related intermediates. The following diagram illustrates a generalized synthetic pathway.

Caption: Generalized workflow for the synthesis of a 2,5-disubstituted 1,3,4-thiadiazole.

Experimental Protocol Considerations

-

Acylation: Thiosemicarbazide is reacted with an ethynyl-functionalized acylating agent (such as an acid chloride or anhydride) in an appropriate solvent. The choice of solvent and reaction conditions (e.g., temperature, presence of a base) is crucial to ensure efficient acylation while preserving the terminal alkyne.

-

Cyclization: The resulting N-acylthiosemicarbazide is then subjected to dehydrative cyclization. This is often achieved by treatment with a strong acid, such as concentrated sulfuric acid or polyphosphoric acid, with gentle heating.[6] The reaction progress should be monitored by techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, the reaction mixture is typically quenched with a base (e.g., sodium bicarbonate solution) and the product is extracted with an organic solvent. Purification is then carried out using column chromatography or recrystallization to yield the pure 2-ethynyl-1,3,4-thiadiazole.

PART 4: Applications in Drug Discovery and Medicinal Chemistry

The 1,3,4-thiadiazole scaffold is a bioisostere of pyrimidine, a key component of nucleic acids. This structural similarity allows 1,3,4-thiadiazole derivatives to potentially interfere with DNA replication and other cellular processes, making them attractive candidates for anticancer drug development.[6] The ethynyl group serves as a versatile chemical handle for further functionalization via reactions such as 'click' chemistry, Sonogashira coupling, or as a pharmacophore itself that can interact with biological targets.

Potential Therapeutic Areas

-

Oncology: Many 1,3,4-thiadiazole derivatives have demonstrated potent anticancer activity against a range of human cancer cell lines.[1][4][6] The mechanism of action can vary, from inhibition of key enzymes like carbonic anhydrase to disruption of microtubule dynamics.

-

Infectious Diseases: The thiadiazole nucleus is present in compounds with antibacterial and antifungal properties.[3][4]

-

Inflammation and Pain: Certain derivatives have been investigated for their anti-inflammatory and analgesic effects.[3]

The following diagram illustrates the central role of the 1,3,4-thiadiazole core in accessing diverse biological activities.

Caption: The 1,3,4-thiadiazole scaffold as a gateway to diverse pharmacological activities.

Conclusion

2-Ethynyl-1,3,4-thiadiazole represents a promising, albeit specialized, building block for the synthesis of novel, biologically active compounds. Its defined chemical properties, coupled with the well-established synthetic routes to the 1,3,4-thiadiazole core, provide a solid foundation for its use in drug discovery programs. The versatility of the ethynyl group opens up a wide array of possibilities for creating diverse chemical libraries and probing structure-activity relationships. As research into heterocyclic compounds continues to expand, the importance of synthons like 2-ethynyl-1,3,4-thiadiazole is poised to grow.

References

-

METHODS OF SYNTHESIS: 1,3,4-THIADIAZLE-2-THIONES : A REVIEW. Connect Journals. [Link]

-

Synthesis and properties of 1,3,4-Thiadiazoles. Molbase. [Link]

-

Unlocking Pharmaceutical Potential: The Significance of Thiadiazole Derivatives in Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Biological and Pharmacological Activities of 1,3,4-Thiadiazole Based Compounds. ResearchGate. [Link]

-

2-Ethylamino-1,3,4-thiadiazole | C4H7N3S | CID 25824. PubChem. [Link]

-

Synthesis of Some New 1,3,4-Thiadiazole, Thiazole and Pyridine Derivatives Containing 1,2,3-Triazole Moiety. National Center for Biotechnology Information. [Link]

-

Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. MDPI. [Link]

-

1,3,4-thiadiazole: a privileged scaffold for drug design and development. PubMed. [Link]

-

Synthesis of 1,3,4-thiadiazoles. Organic Chemistry Portal. [Link]

-

Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. National Center for Biotechnology Information. [Link]

-

2-Amino-5-ethyl-1,3,4-thiadiazole | C4H7N3S | CID 26444. PubChem. [Link]

-

Advancing drug discovery: Thiadiazole derivatives as multifaceted agents in medicinal chemistry and pharmacology. PubMed. [Link]

-

(PDF) Synthesis of 1,3,4-Thiadiazoles: Review. ResearchGate. [Link]

Sources

- 1. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. connectjournals.com [connectjournals.com]

- 4. researchgate.net [researchgate.net]

- 5. 1,3,4-thiadiazole: a privileged scaffold for drug design and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents | MDPI [mdpi.com]

- 7. 1,3,4-Thiadiazole synthesis [organic-chemistry.org]

Strategic Utilization of 1,3,4-Thiadiazole Alkynes in Fragment-Based Drug Discovery

The following technical guide details the strategic application of 1,3,4-thiadiazole alkynes in Fragment-Based Drug Discovery (FBDD).

Executive Summary: The "Anchor-and-Vector" Strategy

In the landscape of Fragment-Based Drug Discovery (FBDD), the 1,3,4-thiadiazole ring has emerged as a privileged "anchor" fragment due to its bioisosteric equivalence to carboxylic acids and phenyl rings, offering high metabolic stability and favorable hydrogen-bonding potential. When functionalized with an alkyne moiety (specifically a terminal ethynyl group), this scaffold transforms into a versatile "vector" capable of interrogating adjacent sub-pockets via Kinetic Target-Guided Synthesis (KTGS) or in situ click chemistry.

This guide delineates the role of 1,3,4-thiadiazole alkynes not merely as static building blocks, but as dynamic probes for fragment growing and covalent tethering , providing a rigorous workflow for their synthesis, screening, and optimization.

Mechanistic Rationale: Why 1,3,4-Thiadiazole Alkynes?

The Thiadiazole "Anchor"

The 1,3,4-thiadiazole core acts as a robust primary binder (

The Alkyne "Vector"

The introduction of an alkyne group (e.g., 2-ethynyl-1,3,4-thiadiazole) serves three distinct critical functions in FBDD:

-

In Situ Click Handle: It acts as a bio-orthogonal reaction partner for azide-functionalized libraries within the protein binding pocket (KTGS).

-

Rigid Spacer: The

-hybridized carbons provide a linear, rigid extension, projecting substituents deep into narrow hydrophobic tunnels without the entropic penalty of rotatable bonds. -

Synthetic Hub: It allows for rapid "fragment growing" via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or Sonogashira coupling post-hit identification.

Core Methodology: Kinetic Target-Guided Synthesis (KTGS)

The most powerful application of 1,3,4-thiadiazole alkynes is in Kinetic Target-Guided Synthesis (KTGS) . In this approach, the biological target (protein) selects its own inhibitor by templating a reaction between the thiadiazole-alkyne fragment and a complementary azide library.

The Mechanism

The protein binds the thiadiazole-alkyne in the primary pocket (P1). If an azide fragment from the library binds simultaneously in an adjacent pocket (P2) in the correct orientation, the protein accelerates the formation of a 1,2,3-triazole linkage. This irreversible reaction "freezes" the bioactive conformation, creating a high-affinity bidentate ligand.

Visualization: KTGS Workflow

The following diagram illustrates the selection process where the protein acts as the reaction vessel.

Figure 1: Kinetic Target-Guided Synthesis (KTGS) workflow utilizing a 1,3,4-thiadiazole alkyne anchor.

Experimental Protocols

Chemical Synthesis of 2-Ethynyl-1,3,4-Thiadiazole Scaffolds

Direct functionalization of the thiadiazole ring is non-trivial due to its electron-deficient nature. The most robust route for FBDD applications involves Sonogashira coupling on a halogenated precursor.

Objective: Synthesis of 2-((trimethylsilyl)ethynyl)-5-phenyl-1,3,4-thiadiazole (Protected Alkyne Fragment).

Reagents:

-

2-Bromo-5-phenyl-1,3,4-thiadiazole (1.0 eq)

-

Ethynyltrimethylsilane (1.2 eq)

- (0.05 eq)

-

CuI (0.10 eq)

-

Triethylamine (

) / THF (1:1 v/v)

Step-by-Step Protocol:

-

Degassing: Charge a flame-dried Schlenk flask with 2-bromo-5-phenyl-1,3,4-thiadiazole and catalysts (

, CuI). Evacuate and backfill with Argon ( -

Solvation: Add anhydrous THF and

via syringe under Argon flow. -

Coupling: Add ethynyltrimethylsilane dropwise. Stir the mixture at 50°C for 4–6 hours. Note: Higher temperatures may promote oligomerization.

-

Workup: Filter the suspension through a Celite pad to remove Pd/Cu residues. Concentrate the filtrate in vacuo.

-

Deprotection (In Situ Generation): For immediate screening, remove the TMS group using

in MeOH (RT, 30 min) to generate the terminal alkyne. Caution: Terminal alkynes on electron-deficient heterocycles can be unstable; prepare fresh.

In Situ Click Screening Assay (LC-MS/MS Readout)

This protocol detects the formation of the triazole product, which only occurs if the protein templates the reaction.

| Parameter | Condition | Rationale |

| Protein Conc. | 2–5 | Sufficient to template the reaction but minimizes consumption. |

| Alkyne Frag. | 100 | Excess relative to protein to ensure saturation of P1. |

| Azide Library | 100 | Pooled (max 10 per well) to screen P2 binders. |

| Buffer | PBS pH 7.4 | Physiological conditions; avoid Tris (amine can interfere). |

| Incubation | 24–48 Hours @ 37°C | Allows slow background kinetics vs. fast templated kinetics. |

| Control | No Protein | Critical to subtract background thermal "click" reactions. |

| Detection | SIM Mode (LC-MS) | Selected Ion Monitoring for specific [M+H]+ of expected triazoles. |

Validation Logic:

-

True Positive: A specific mass peak corresponding to the Thiadiazole-Triazole-R adduct appears in the Protein well but is absent/negligible in the No Protein control.

-

False Positive: Peak appears in both. This indicates the reaction is driven by solution kinetics (concentration), not the protein.

Case Study Analysis: 1,3,4-Thiadiazole in EGFR Inhibition

Recent literature highlights the 1,3,4-thiadiazole scaffold's utility in targeting kinases like EGFR and c-Met.

-

Context: Researchers sought to extend a 1,3,4-thiadiazole core into the hydrophobic back-pocket of EGFR.

-

Strategy: A 2-amino-5-aryl-1,3,4-thiadiazole was used as the core. The "alkyne" concept was applied by using Sonogashira coupling to attach rigid phenylethynyl spacers.

-

Outcome: The alkyne linker provided the necessary linear geometry to traverse the gatekeeper residue, resulting in nanomolar inhibition (IC

< 100 nM). This validates the alkyne not just as a click handle, but as a structural element for fragment growing.

Data Summary of Thiadiazole-Alkyne Hybrids:

| Compound ID | Core Scaffold | Linker | Target | IC | Mechanism |

| TDZ-15 | 1,3,4-Thiadiazole | Ethynyl (Alkyne) | EGFR | 88 | ATP Competitive |

| TDZ-Click-4 | 1,3,4-Thiadiazole | 1,2,3-Triazole* | c-Met | 2.02 | Type II Binder |

*Formed via click chemistry from Alkyne precursor.

Technical Challenges & Troubleshooting

Regioselectivity in Synthesis

When synthesizing the precursor from 2,5-dihalo-1,3,4-thiadiazoles, the C2 and C5 positions are equivalent unless desymmetrized.

-

Solution: Use 2-amino-5-bromo-1,3,4-thiadiazole . The amino group deactivates the adjacent position, directing the Sonogashira coupling to the bromine-bearing carbon selectively.

Stability of Terminal Alkynes

Terminal alkynes attached directly to the electron-deficient thiadiazole ring can be susceptible to hydration or polymerization.

-

Mitigation: Store fragments as TMS-protected alkynes . Deprotect only immediately prior to the biological assay (using the

/MeOH protocol described in 4.1).

Copper Contamination

In standard synthetic click chemistry (for library generation), residual Copper (Cu) is cytotoxic and can cause false positives in enzyme assays.

-

Protocol: Use Cu-free click variants (strain-promoted) if possible, or employ extensive scavenging using QuadraPure™ TU resin or EDTA washes post-synthesis.

References

-

Kinetic Target-Guided Synthesis: Discovery of [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives as novel, potent and selective c-Met kinase inhibitors. (2018).[1][2] European Journal of Medicinal Chemistry. Link

-

Synthesis of Alkyne-Linked Hybrids: Synthesis, structure and in vitro antiproliferative effects of alkyne-linked 1,2,4-thiadiazole hybrids. (2021).[3][4][5][6] RSC Advances. Link

-

Thiadiazole Scaffolds in FBDD: 1,3,4-Thiadiazole: A Versatile Scaffold for Drug Discovery. (2025).[4][5][6][7][8] Current Topics in Medicinal Chemistry. Link

-

In Situ Click Chemistry Methodology: Applications of Click Chemistry in the Development of HIV Protease Inhibitors. (2010).[7] Molecules. Link

-

Fragment Growing Strategy: Design, Synthesis, and Anticancer Evaluation of Novel MGBs with Alkyne-Linked Thiazole Moieties. (2025).[4][5][6][7][8] Journal of Medicinal Chemistry. Link

Sources

- 1. Synthesis and Evaluation of New 1,3,4-Thiadiazole Derivatives as Potent Antifungal Agents [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. One moment, please... [nanobioletters.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Synthesis, structure and in vitro antiproliferative effects of alkyne-linked 1,2,4-thiadiazole hybrids including erlotinib- and ferrocene-containing d ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05095H [pubs.rsc.org]

- 6. Synthesis, structure and in vitro antiproliferative effects of alkyne-linked 1,2,4-thiadiazole hybrids including erlotinib- and ferrocene-containing derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Heterocyclic Building Blocks for Click Chemistry Libraries

A Technical Guide for Drug Discovery & Library Synthesis

Executive Summary

The integration of heterocyclic scaffolds into click chemistry libraries represents a convergence of two powerful paradigms in drug discovery: the "privileged structure" hypothesis and modular, high-fidelity synthesis. Heterocycles—specifically pyridines, indoles, and azoles—comprise over 60% of FDA-approved small molecule drugs due to their ability to engage in hydrogen bonding, pi-stacking, and metal coordination.

This guide details the technical integration of these scaffolds into Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Sulfur-Fluoride Exchange (SuFEx) workflows. It provides self-validating protocols for synthesizing "clickable" heterocyclic building blocks and illustrates their application in high-throughput screening (HTS) and DNA-Encoded Libraries (DEL).

Module 1: The Chemical Space & Design Logic

Why Heterocycles? Heterocycles are not merely structural connectors; they are functional pharmacophores.[] In library design, replacing a phenyl ring with a pyridine or pyrimidine often improves solubility (logP reduction) and metabolic stability (microsomal clearance).

The "Click" Advantage Traditional cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) often fails in the presence of the multiple Lewis-basic nitrogens found in heterocycles due to catalyst poisoning. Click chemistry (CuAAC and SuFEx) is orthogonal to these functionalities, allowing for the rapid assembly of diverse libraries without extensive protecting group strategies.

Table 1: Comparative Analysis of Click Modalities for Heterocycles

| Feature | CuAAC (Azide-Alkyne) | SuFEx (Sulfur-Fluoride) | Strain-Promoted (SPAAC) |

| Linker Type | 1,2,3-Triazole (Bioisostere of Amide) | Sulfonate/Sulfamide (Covalent/Metabolic stability) | Triazole (Fused ring) |

| Heterocycle Compatibility | High (Azides on C-H rich rings) | High (F-SO2 on amines/phenols) | Moderate (Steric bulk issues) |

| Reaction Kinetics | Fast ( | Tunable (Requires activation) | Fast (Driven by ring strain) |

| DEL Suitability | Excellent (Cu removal required) | Excellent (DNA compatible) | Good (No metal required) |

Module 2: CuAAC-Ready Heterocycles (The Gold Standard)

The 1,4-disubstituted 1,2,3-triazole formed via CuAAC is a robust peptidomimetic linker. However, introducing azide or alkyne handles onto electron-deficient heterocycles (e.g., pyridines) can be synthetically challenging due to the instability of certain heteroaryl azides.

Technical Protocol: Synthesis of 3-Azidopyridine Building Block

Context: Direct nucleophilic substitution of halopyridines with sodium azide often fails or requires harsh conditions. The diazotization of aminopyridines is a superior, scalable route.

Reagents:

-

3-Aminopyridine (1.0 equiv)

-

t-Butyl Nitrite (t-BuONO) (1.5 equiv)

-

Azidotrimethylsilane (TMSN3) (1.2 equiv)

-

Solvent: Acetonitrile (MeCN)

Step-by-Step Methodology:

-

Preparation: Dissolve 3-aminopyridine (5 mmol) in anhydrous MeCN (20 mL) in a round-bottom flask under Argon.

-

Activation: Cool the solution to 0°C. Dropwise add t-BuONO over 5 minutes. The solution will darken, indicating diazonium formation.

-

Azidation: Add TMSN3 dropwise. Caution: Exothermic.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2 hours. Monitor by TLC (fading of amine spot, appearance of non-polar azide).

-

Workup: Concentrate under reduced pressure (do not heat above 40°C). Redissolve in Et2O, wash with water and brine. Dry over Na2SO4.

-

Purification: Flash chromatography (Hexane/EtOAc) yields 3-azidopyridine as a pale yellow oil. Store at -20°C in the dark.

Diagram 1: CuAAC Catalytic Cycle

The following diagram illustrates the mechanistic causality of the Copper(I) cycle, highlighting the critical dinuclear copper intermediate required for high-fidelity ligation.

Caption: The CuAAC cycle proceeds via a dinuclear copper intermediate, ensuring strict 1,4-regioselectivity over the thermal 1,5-isomer.

Module 3: Next-Gen Click – SuFEx on Heterocycles

Sulfur-Fluoride Exchange (SuFEx) has emerged as a "next-generation" click chemistry.[2][3][4][5][6] Unlike CuAAC, which forms a passive linker, SuFEx creates active covalent probes (sulfonyl fluorides) that can capture protein targets or form stable sulfamides.

Target Scaffold: N-Fluorosulfonyl Piperidine (A "SuFExable" saturated heterocycle). These building blocks are critical for Fragment-Based Drug Discovery (FBDD) as they introduce a covalent warhead onto a soluble core.

Technical Protocol: Synthesis of N-Fluorosulfonyl Piperidine

Context: Using Sulfuryl Fluoride (SO2F2) gas is standard but requires specialized handling. This protocol uses a "shelf-stable" solid surrogate or controlled gas introduction.

Reagents:

-

Piperidine (1.0 equiv)

-

Sulfuryl Fluoride (SO2F2) gas (bubbled) or AISF (solid surrogate)

-

Base: Triethylamine (TEA) (2.0 equiv)

-

Solvent: Dichloromethane (DCM)

Step-by-Step Methodology:

-

Setup: In a fume hood, dissolve piperidine (2 mmol) and TEA (4 mmol) in DCM (10 mL).

-

Gas Introduction: Introduce SO2F2 gas into the headspace of the reaction vessel (balloon pressure) or add AISF (1.2 equiv) as a solid.

-

Safety Note: SO2F2 is toxic. Use a sealed vessel and double-gloving.

-

-

Reaction: Stir vigorously at RT for 4 hours. The reaction is driven by the high electrophilicity of the S(VI) center towards the secondary amine.

-

Monitoring: 19F NMR is the gold standard here. Look for a singlet shift around +30 to +40 ppm (relative to CFCl3).

-

Workup: Dilute with DCM, wash with 1N HCl (to remove unreacted amine/TEA), then water.

-

Result: Evaporation yields the N-fluorosulfonyl piperidine, a stable crystalline solid or oil, ready for library coupling with phenols or aryl silyl ethers.

Diagram 2: SuFEx Activation Pathway

SuFEx requires specific activation (typically by Si-F interaction or protein residues) to click.

Caption: SuFEx relies on the unique stability of the S-F bond, which resists hydrolysis but reacts rapidly with silyl ethers or protein nucleophiles upon activation.

Module 4: DNA-Encoded Library (DEL) Assembly

Heterocyclic click blocks are indispensable in DELs, where reactions must proceed in aqueous buffers at dilute concentrations without damaging the DNA tag.

Workflow Integration:

-

Headpiece Attachment: A DNA "headpiece" is functionalized with a hexylamine linker.

-

Cycle 1 (Heterocycle Install): A "clickable" heterocycle (e.g., 4-ethynylpyridine) is attached via amide coupling or reductive amination.

-

Cycle 2 (Click Ligation): An azide-tagged building block is introduced using CuAAC.

-

Critical Parameter: Cu(I) can degrade DNA via oxidative damage. Ligands like THPTA or BTTAA are mandatory to sequester Copper and prevent DNA cleavage while maintaining catalytic activity.

-

Diagram 3: DEL Split-and-Pool Workflow

This diagram visualizes how heterocyclic blocks are encoded into the library.

Caption: The Split-and-Pool method utilizes orthogonal click reactions (Cycle 2) to diversify heterocyclic cores (Cycle 1) while recording chemical history via DNA tags.

References

-

Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition. Link

-

Dong, J., Sharpless, K. B., et al. (2014).[4] Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.[7] Angewandte Chemie. Link

-

Neri, D., & Lerner, R. A. (2018). DNA-Encoded Chemical Libraries: A Selection System Based on Endowing Organic Compounds with Amplifiable Information.[8] Annual Review of Biochemistry. Link

-

Baranczak, A., et al. (2015). Fluorosulfonyl benzoates as chemical probes for the plasma proteome. Journal of the American Chemical Society. Link

-

Genung, N. E., et al. (2021). DNA-Compatible Chemistry: The Synthesis of Heterocycles on DNA.[6][8] Chemical Reviews. Link

Sources

- 2. pubs.acs.org [pubs.acs.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Advances in the construction of diverse SuFEx linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Photochemical C–H arylation of heteroarenes for DNA-encoded library synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

Comparative Technical Guide: 2-Ethynyl-1,3,4-Thiadiazole vs. 2-Ethynyl-1,3,4-Oxadiazole

This guide is structured as a high-level technical whitepaper designed for decision-making in medicinal chemistry and chemical biology. It prioritizes mechanistic insight over generic descriptions.

Executive Summary

The selection between 2-ethynyl-1,3,4-thiadiazole (ETD) and 2-ethynyl-1,3,4-oxadiazole (EOD) is rarely a matter of simple substitution; it is a strategic choice between metabolic stability (Thiadiazole) and reactivity/solubility (Oxadiazole).

While both motifs serve as bioisosteres and "Click" chemistry handles, their electronic architectures diverge significantly. The oxadiazole core, being more electron-deficient, activates the terminal alkyne toward nucleophilic attack (covalent inhibition) more aggressively than the thiadiazole, often at the cost of hydrolytic stability. This guide dissects the physicochemical, synthetic, and reactive differences to support rational ligand design.

Part 1: Electronic & Physicochemical Architecture

The behavior of the ethynyl group is dictated by the heterocycle to which it is attached. The core difference lies in the heteroatom (Oxygen vs. Sulfur).

Electronic Effects (The "Why")

-

Oxadiazole (EOD): Oxygen is highly electronegative (3.44 Pauling), creating a strong inductive effect ($ -I $). This pulls electron density away from the C2-position, making the attached ethynyl group highly electrophilic. This increases its potential as a Michael acceptor for cysteine targeting but also destabilizes the ring toward hydrolytic opening.

-

Thiadiazole (ETD): Sulfur is less electronegative (2.58 Pauling) and larger ("softer"). It donates electron density into the ring system more effectively via $ d $-orbital participation or $ p

\pi $ overlap, rendering the ring more aromatic and less electron-deficient than the oxadiazole. The attached ethynyl group is consequently less "hot," offering a more tunable reactivity profile.

Physicochemical Comparison Table

| Feature | 2-Ethynyl-1,3,4-Oxadiazole (EOD) | 2-Ethynyl-1,3,4-Thiadiazole (ETD) | Impact on Drug Design |

| LogP (Lipophilicity) | Lower (More Polar) | Higher (~1.0–1.5 units higher) | EOD is better for lowering lipophilicity; ETD is better for membrane permeability. |

| Water Solubility | High | Moderate | EOD preferred for fragment libraries requiring high aqueous conc. |

| H-Bond Potential | Strong Acceptor (N3/N4) | Weak Acceptor | EOD engages in stronger water bridges/H-bonds. |

| Metabolic Stability | Low (Ring opening via hydrolysis) | High (Resistant to hydrolysis) | ETD is superior for in vivo half-life. |

| Covalent Reactivity | High (Aggressive Electrophile) | Moderate (Tunable Electrophile) | EOD risks off-target promiscuity; ETD is more selective. |

Part 2: Synthetic Access & Scalability[1]

Synthesizing the 2-ethynyl derivative specifically requires avoiding harsh conditions that degrade the alkyne or the ring. The Seyferth-Gilbert Homologation (using the Bestmann-Ohira reagent) is the "Gold Standard" protocol, superior to Sonogashira coupling which often suffers from catalyst poisoning by the heterocycle nitrogens.

Recommended Synthetic Pathway (Graphviz)

Caption: Figure 1. Robust synthetic route to 2-ethynyl heterocycles via Seyferth-Gilbert homologation, avoiding metal-catalyzed coupling instability.

Detailed Protocol: Bestmann-Ohira Homologation

Use this protocol to convert the 2-formyl precursor to the terminal alkyne.

-

Reagents: 2-Formyl-1,3,4-thiadiazole (1.0 eq), Bestmann-Ohira reagent (dimethyl (1-diazo-2-oxopropyl)phosphonate, 1.2 eq), Potassium Carbonate ($ K_2CO_3 $, 2.0 eq).

-

Solvent: Dry Methanol (MeOH). Note: The reaction is moisture sensitive.

-

Procedure:

-

Cool the solution of the aldehyde and Bestmann-Ohira reagent in MeOH to 0°C under Argon.

-

Add $ K_2CO_3 $ slowly. The reaction generates $ N_2 $ gas; ensure venting.

-

Stir at 0°C for 4 hours, then warm to Room Temperature (RT) for 12 hours.

-

-

Workup (Critical): These low-molecular-weight alkynes are volatile . Do not rotovap to dryness under high vacuum. Extract with Ether, wash with brine, dry over $ MgSO_4 $, and concentrate carefully at >100 mbar.

-

Validation: Look for the characteristic alkyne $ \equiv C-H $ stretch in IR (~3300 $ cm^{-1} $) and the alkyne proton in $ ^1H $-NMR (~4.5-5.0 ppm).

Part 3: Reactivity Profiles (Click vs. Covalent)

This is the decisive section for chemical biologists. Is the ethynyl group a handle for tagging (Click) or a warhead for inhibition (Covalent)?

Covalent Inhibition (Cysteine Targeting)

The 2-ethynyl group acts as a latent Michael acceptor. The nucleophilic sulfur of a cysteine residue attacks the terminal carbon of the alkyne.

-

Mechanism: Nucleophilic addition across the triple bond to form a vinyl sulfide.

-

Reactivity Ranking:

-

EOD (Oxadiazole): High Reactivity. The electron-poor ring polarizes the alkyne, lowering the LUMO energy. Risk: Can react with non-catalytic cysteines (promiscuity).

-

ETD (Thiadiazole): Moderate Reactivity. Requires a more nucleophilic cysteine (e.g., catalytic Cys with lowered pKa) or proximity-driven binding to react. Benefit: Higher selectivity.[1]

-

Click Chemistry (CuAAC) Kinetics

In Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):

-

ETD is often preferred because the sulfur atom coordinates copper less tightly than the basic nitrogens of the oxadiazole, potentially preventing catalyst poisoning.

-

EOD derivatives can sometimes chelate the Cu(I) catalyst, requiring higher catalyst loading (5-10 mol%) compared to ETD (1-2 mol%).

Covalent Labeling Mechanism (Graphviz)

Caption: Figure 2. Mechanism of Cysteine-targeted covalent inhibition. Oxadiazoles drive this reaction faster due to electronic activation.

Part 4: Medicinal Chemistry Implications (ADME)

Metabolic Stability

-

Oxadiazole Vulnerability: The 1,3,4-oxadiazole ring is susceptible to hydrolytic ring opening by metabolic enzymes (or even acidic pH in lysosomes), generating hydrazides which can be toxic.

-

Thiadiazole Robustness: The 1,3,4-thiadiazole ring is metabolically stable.[2] The primary metabolic route is usually S-oxidation (to sulfoxide/sulfone) on the ring sulfur, or oxidation of substituents, but the ring remains intact.

Bioisosteric Replacement Strategy

If you have a hit with an Ester or Amide that is metabolically labile:

-

Replace with Oxadiazole if you need to maintain polarity and H-bonding geometry.

-

Replace with Thiadiazole if you need to increase lipophilicity (permeability) and metabolic half-life.

References

-

Boström, J., et al. (2012). "Oxadiazoles in Medicinal Chemistry." Journal of Medicinal Chemistry. Link

-

Keserű, G. M., et al. (2018). "Design and characterization of a heterocyclic electrophilic fragment library for the discovery of cysteine-targeted covalent inhibitors." RSC Advances. Link

-

Plech, T., et al. (2012). "The physicochemical properties of 1,3,4-thiadiazoles and their biological significance." Chemical Biology & Drug Design. Link

-

Rostovtsev, V. V., et al. (2002).[3][4] "A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective 'Ligation' of Azides and Terminal Alkynes." Angewandte Chemie International Edition. Link

-

Müller, K., et al. (2007). "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science. (Referenced for electronic effects of heteroatoms).[5][6][7][8][9] Link

Sources

- 1. youtube.com [youtube.com]

- 2. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Design and characterization of a heterocyclic electrophilic fragment library for the discovery of cysteine-targeted covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent advances in the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

Alkynyl-Thiadiazole Scaffolds in Medicinal Chemistry: Structural Logic and Biological Efficacy

The following technical guide provides an in-depth review of Ethynyl-Thiadiazole scaffolds, focusing on their structural utility as rigid linkers in kinase inhibitors and their emerging role in organometallic medicinal chemistry.

Executive Summary

The incorporation of ethynyl (alkynyl) functionalities onto thiadiazole cores (specifically 1,3,4- and 1,2,4-isomers) represents a niche but high-impact strategy in modern medicinal chemistry. Unlike flexible alkyl linkers, the ethynyl group (

This review synthesizes data on "alkyne-linked" thiadiazole hybrids, particularly focusing on Erlotinib-thiadiazole conjugates and ferrocenyl-ethynyl derivatives , demonstrating their potency as antiproliferative agents.[1]

Chemical Space & Structural Significance

The "Rigid Spacer" Hypothesis

The primary utility of the ethynyl group in thiadiazole chemistry is not merely as a functional handle, but as a structural element that enforces linearity.

-

Electronic Communication: The

-system of the alkyne allows for extended conjugation between the electron-deficient thiadiazole ring and distal aromatic systems (e.g., phenyl, ferrocenyl). -

Geometry: The bond angle of ~180° at the alkyne carbons rigidly separates the thiadiazole "warhead" from the tail, mimicking the geometry of established kinase inhibitors.

Thiadiazole Isomers in Play

Two isomers dominate the ethynyl-derivative landscape:

-

1,3,4-Thiadiazole: The most common scaffold, often substituted at the 2- and 5-positions. It acts as a bioisostere of pyrimidine.[2]

-

1,2,4-Thiadiazole: Less common but critical in recent hybrid drug designs (e.g., Erlotinib hybrids), offering a distinct dipole moment and hydrogen-bonding profile.

Therapeutic Applications & Case Studies

Anticancer Activity: The Erlotinib-Thiadiazole Hybrids

A landmark application of the ethynyl-thiadiazole motif is the design of hybrid molecules targeting Epidermal Growth Factor Receptor (EGFR) . Researchers have synthesized 1,2,4-thiadiazoles linked via an ethynyl spacer to quinazoline cores (mimicking Erlotinib).

-

Mechanism of Action: These hybrids function as ATP-competitive inhibitors. The ethynyl-thiadiazole moiety extends into the solvent-accessible region or specific hydrophobic pockets of the kinase domain, potentially overcoming resistance mutations.

-

Key Findings:

-

Compound: Bis-erlotinib substituted 1,2,4-thiadiazole (isomer mixture).[1][3][4]

-

Potency: Demonstrated IC

< 2.0 -

Selectivity: The hybrid showed superior cytostatic effects compared to Erlotinib alone in specific resistant cell lines, validating the "hybrid" approach.

-

Organometallic Hybrids: Ferrocenyl-Ethynyl-Thiadiazoles

The ethynyl group is frequently used to couple ferrocene (an organometallic scaffold) to thiadiazoles via Sonogashira coupling.

-

Biological Logic: Ferrocene undergoes reversible oxidation (

), generating Reactive Oxygen Species (ROS) in the tumor microenvironment. The thiadiazole aids in cellular uptake and lipophilicity. -

Activity: While some ferrocenyl-ethynyl derivatives showed moderate activity (

), the rigid ethynyl linker was crucial for maintaining the spatial orientation required for DNA interaction or redox cycling.

Enzyme Inhibition: MAO and Acetylcholinesterase

Alkynyl-thiadiazoles have been identified as potent inhibitors of Monoamine Oxidase (MAO) , enzymes critical in neurodegeneration.

-

Structure: 8-Alkynyl-benzothiazolo-quinazolinones linked to thiadiazoles.[5]

-

Data: An alkynylated derivative (Compound 13d) exhibited an IC

of 0.93

Quantitative Data Summary

| Compound Class | Primary Target | Linker Type | Key Potency Metric (IC | Cell Line / Assay | Ref |

| Bis-Erlotinib-Thiadiazole | EGFR / Tyrosine Kinase | Ethynyl (Alkyne) | 0.4 | PC-3 (Prostate) | [1] |

| Ferrocenyl-Ethynyl-Thiadiazole | ROS Generation / DNA | Ethynyl | 10 - 30 | A431 (Epidermoid) | [1] |

| Alkynyl-Benzothiazolo Hybrid | MAO / Apoptosis Inducer | Ethynyl | 0.93 | HeLa (Cervical) | [2] |

| Diiodo-1,2,4-Thiadiazole | Proliferation | Direct (No linker) | < 2.0 | A431, PC-3 | [1] |

Mechanistic Visualization

The following diagrams illustrate the synthesis and mechanism of action for these scaffolds.

Synthesis of Alkynyl-Thiadiazoles (Sonogashira Coupling)

The primary route to these derivatives involves Palladium-catalyzed cross-coupling.

Caption: Palladium-catalyzed C-C bond formation is the standard for installing the ethynyl spacer.

Pharmacological Mechanism (Kinase Inhibition)

How the rigid ethynyl linker aids in inhibiting EGFR.

Caption: The ethynyl group acts as a 'molecular ruler,' positioning the inhibitor precisely within the ATP pocket.

Experimental Protocols

General Synthesis: Sonogashira Coupling

Objective: To synthesize 5-(phenylethynyl)-1,3,4-thiadiazole derivatives.

-

Preparation: Charge a flame-dried Schlenk flask with 5-bromo-1,3,4-thiadiazole derivative (1.0 equiv), Pd(PPh

) -

Solvent Addition: Add anhydrous THF or DMF and Triethylamine (Et

N) (3.0 equiv) under an argon atmosphere. -

Alkyne Addition: Add the terminal alkyne (1.2 equiv) dropwise.

-

Reaction: Stir the mixture at room temperature (or 60°C for sluggish substrates) for 12–24 hours. Monitor via TLC.

-

Workup: Filter through a Celite pad to remove palladium residues. Concentrate the filtrate and purify via silica gel column chromatography (Hexane/EtOAc gradient).

Biological Assay: MTT Cytotoxicity Screen

Objective: Determine IC

-

Seeding: Seed cells in 96-well plates at a density of

cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C / 5% CO -

Treatment: Dissolve test compounds in DMSO (stock). Prepare serial dilutions in culture medium (final DMSO < 0.1%). Add to wells and incubate for 48 or 72 hours .

-

MTT Addition: Add

of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. -

Solubilization: Remove medium and add

of DMSO to dissolve formazan crystals. -

Measurement: Measure absorbance at 570 nm using a microplate reader. Calculate IC

using non-linear regression (GraphPad Prism).

References

-

Synthesis, structure and in vitro antiproliferative effects of alkyne-linked 1,2,4-thiadiazole hybrids including erlotinib- and ferrocene-containing derivatives. Source: RSC Advances / PubMed Central URL:[Link]

-

Recent developments in the chemistry and enzyme inhibitory activity of fused thiazoles and thiadiazoles. Source: Deutsche Nationalbibliothek URL:[Link]

-

Biological and Pharmacological Activities of 1,3,4-Thiadiazole Based Compounds. Source: Mini-Reviews in Medicinal Chemistry (via PubMed) URL:[Link]

-

New 1,3,4-Thiadiazole Derivatives with Anticancer Activity. Source: Molecules (MDPI) URL:[Link]

-

Design, Synthesis, and Biological Evaluation of Novel 1,3,4-Thiadiazole Derivatives as Potential Antitumor Agents. Source: International Journal of Molecular Sciences URL:[Link]

Sources

- 1. Synthesis, structure and in vitro antiproliferative effects of alkyne-linked 1,2,4-thiadiazole hybrids including erlotinib- and ferrocene-containing d ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05095H [pubs.rsc.org]

- 2. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation | MDPI [mdpi.com]

- 3. Synthesis, structure and in vitro antiproliferative effects of alkyne-linked 1,2,4-thiadiazole hybrids including erlotinib- and ferrocene-containing derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, structure and in vitro antiproliferative effects of alkyne-linked 1,2,4-thiadiazole hybrids including erlotinib- and ferrocene-containing derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. d-nb.info [d-nb.info]

Application Note: Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Thiadiazoles

Executive Summary & Core Directive

Thiadiazoles (1,2,3-, 1,2,4-, and 1,3,4-isomers) are privileged scaffolds in medicinal chemistry due to their electron-deficient nature and hydrogen-bonding capacity. However, incorporating them into Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) workflows presents a unique challenge: catalyst poisoning .

The sulfur and nitrogen atoms within the thiadiazole ring—and particularly free thiol precursors—can chelate Cu(I) species, arresting the catalytic cycle. This guide provides a field-validated protocol to overcome these electronic and coordinative hurdles, ensuring high yields of triazolyl-thiadiazole hybrids.

Mechanistic Insight: The "Heteroatom Trap"

Standard CuAAC protocols often fail with thiadiazoles because the substrate competes with the alkyne for the copper center.

-

The Problem: The CuAAC catalytic cycle relies on the formation of a

-bound copper(I) acetylide. Electron-rich heteroatoms (N, S) in the thiadiazole ring can sequester Cu(I), forming thermodynamically stable but catalytically inactive "off-cycle" complexes. -

The Solution:

-

Ligand Acceleration: Use strong, sterically bulky ligands (e.g., THPTA, TBTA) to outcompete substrate coordination while maintaining Cu(I) availability for the alkyne.

-

Thiol Capping: Ensure no free thiol (-SH) groups exist on the thiadiazole. These must be alkylated (e.g., propargylated) prior to the click reaction, as Cu-thiolates are dead-end species for CuAAC.

-

Visualization: Catalytic Cycle & Inhibition Pathways

Figure 1: The CuAAC catalytic cycle showing the standard pathway (Green) versus potential inhibition pathways by thiadiazole substrates (Red).

Experimental Protocols

Pre-Reaction Checklist

-

Substrate Purity: Verify thiadiazole precursor does not contain free thiols. If synthesizing via 5-amino-1,3,4-thiadiazole-2-thiol, ensure the thiol is fully alkylated (e.g., with propargyl bromide) before attempting CuAAC.

-

Oxygen Exclusion: While CuAAC is robust, thiadiazole-Cu complexes are prone to oxidative degradation. Degas all solvents.

Method A: Aqueous/Polar Media (Preferred)

Best for: Bioconjugation, water-soluble thiadiazoles, and "green" synthesis.

Reagents:

-

Reductant: Sodium Ascorbate (100 mM in water, freshly prepared)

-

Ligand: THPTA (50 mM in water) - Crucial for protecting Cu from thiadiazole N/S.[2]

-

Solvent: t-BuOH:Water (1:1) or DMSO:Water (1:1)

Procedure:

-

Dissolve Alkyne-Thiadiazole (1.0 equiv) and Azide (1.0–1.2 equiv) in the solvent mixture (0.1–0.2 M final concentration).

-

Premix CuSO₄ (0.05 equiv, 5 mol%) and THPTA (0.10 equiv, 10 mol%) in a separate vial. Note: The solution should turn blue.

-

Add the Cu-Ligand complex to the reaction mixture.

-

Add Sodium Ascorbate (0.20 equiv, 20 mol%) last. The solution may turn colorless or pale yellow.

-

Stir at Room Temperature for 4–16 hours .

-

Optimization: If conversion is slow after 4h, heat to 40°C.

-

-

Workup: Dilute with water. If product precipitates, filter and wash with water. If soluble, extract with EtOAc.

Method B: Organic Media (Lipophilic Substrates)

Best for: Highly non-polar thiadiazoles or when water solubility is an issue.

Reagents:

-

Catalyst: CuI (Copper(I) Iodide) or [Cu(MeCN)₄]PF₆

-

Ligand: TBTA or TTTA[4]

-

Base: DIPEA (Diisopropylethylamine)

-

Solvent: THF, MeCN, or DMF (Anhydrous, degassed)

Procedure:

-

Dissolve Alkyne-Thiadiazole (1.0 equiv) and Azide (1.1 equiv) in degassed solvent.

-

Add TBTA (0.05 equiv) and CuI (0.05 equiv).

-

Add DIPEA (2.0 equiv) to aid proton transfer.

-

Stir under inert atmosphere (N₂/Ar) at RT to 50°C .

-

Workup: Use a copper scavenger (e.g., EDTA wash or QuadraPure™ resin) during extraction to remove Cu coordinated to the thiadiazole ring.

Reaction Conditions Summary

| Parameter | Method A (Aqueous) | Method B (Organic) | Notes |

| Catalyst Precursor | CuSO₄ (Cu(II)) | CuI (Cu(I)) | Cu(II) requires reduction; Cu(I) requires inert gas. |

| Reducing Agent | Sodium Ascorbate | None | Ascorbate prevents oxidative homocoupling.[5] |

| Ligand | THPTA (Water soluble) | TBTA (Lipophilic) | Ligand is mandatory to prevent thiadiazole poisoning. |

| Base | Not usually required | DIPEA / Et₃N | Base accelerates Cu-acetylide formation in organic media. |

| Temperature | RT - 40°C | RT - 60°C | Thiadiazoles are thermally stable; heat helps kinetics. |

| Time | 4 - 16 hours | 2 - 12 hours | Monitor by TLC/LC-MS. |

Troubleshooting & Optimization

Scenario 1: Reaction Stalls (<50% Conversion)

-

Cause: Cu(I) oxidation or "Thiadiazole Trapping."

-

Fix: Add a second bolus of Sodium Ascorbate (0.1 equiv). If that fails, increase catalyst loading to 10 mol% Cu / 20 mol% Ligand. Ensure the ligand:metal ratio is at least 2:1.[6]

Scenario 2: Green/Blue Product (Copper Contamination)

-

Cause: Copper coordinating to the triazole-thiadiazole nitrogen bridge.

-

Fix: Wash the organic layer with 0.1 M EDTA (pH 7) or aqueous NH₄OH (10%) during workup. This is more effective than simple brine washes for heteroaromatic ligands.

Scenario 3: Precipitation of Starting Material

-

Cause: Poor solubility of the planar thiadiazole stack.

-

Fix: Switch solvent to DMF or NMP. Heat to 50°C.

References

-

Synthesis of 1,2,3-triazole-1,3,4-thiadiazole hybrids via CuAAC: Title: One-pot Synthesis of New triazole-Imidazo[2,1-b][1,3,4]thiadiazole Hybrids via Click Chemistry Source: PubMed / Bioorganic & Medicinal Chemistry Letters URL:[Link]

-

Ligand Effects in CuAAC (THPTA/TBTA): Title: Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction Source: NIH / PubMed Central URL:[Link]

-

Copper Poisoning by Thiols/Heterocycles: Title: Copper-catalyzed click reaction on/in live cells (Discussion of biothiol/heterocycle deactivation) Source: Chemical Science / RSC URL:[Link]

-

General CuAAC Mechanism & Protocols: Title: Mechanism of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Source: Organic Chemistry Portal URL:[Link]

-

Optimization for Sensitive Substrates: Title: Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation Source: NIH / PubMed Central URL:[Link]

Sources

- 1. jenabioscience.com [jenabioscience.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Double‐Click Strategy Combining CuAAC and (Thia‐) Diels‐Alder Reactions; Application Toward Peptide Labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Click Chemistry [organic-chemistry.org]

- 6. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Modular Synthesis of 1,2,3-Triazole-1,3,4-Thiadiazole Hybrids via CuAAC Click Chemistry

Executive Summary & Rationale

This guide details the synthesis of 1,2,3-triazole-1,3,4-thiadiazole hybrids , a class of compounds gaining traction in drug discovery due to the concept of Molecular Hybridization.[1] By fusing the 1,3,4-thiadiazole moiety (known for MMP inhibition and anticancer activity) with the 1,2,3-triazole ring (a stable peptidomimetic linker), researchers can access novel chemical space with enhanced pharmacological profiles.

The synthesis relies on the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) , offering high regioselectivity (exclusively 1,4-disubstituted products) and tolerance to diverse functional groups.[2][3]

Key Pharmacological Targets

-

Anticancer: Inhibition of EGFR and CDK8 kinases (IC

values often < 5 µM). -

Antimicrobial: Disruption of bacterial cell wall synthesis.

-

Enzyme Inhibition: Potent inhibition of

-glucosidase and Carbonic Anhydrase (CA-IX).

Retrosynthetic Analysis & Strategy

The most robust synthetic route involves the functionalization of the thiadiazole core with a terminal alkyne, followed by "clicking" with an organic azide.

Pathway Visualization

The following diagram illustrates the modular assembly strategy.

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the hybrid molecule.

Critical Safety Protocol: Handling Organic Azides

WARNING: Organic azides are potentially explosive. Before proceeding, all personnel must review the following safety parameters.

-

The C/N Ratio Rule: The total number of carbon atoms (

) plus other oxygen/atoms ( -

Solvent Incompatibility: NEVER use halogenated solvents (DCM, Chloroform) with Sodium Azide (

).[4] This forms di- and tri-azidomethane, which are extremely unstable explosives. -

Isolation: Do not distill organic azides. Purify via column chromatography or recrystallization below 40°C.

-

Waste: Quench azide waste with excess sodium nitrite (

) and sulfuric acid in a controlled fume hood environment.

Experimental Protocols

Phase A: Synthesis of the Alkyne Scaffold

Objective: To install a terminal alkyne handle onto the thiadiazole core via S-alkylation.

Reagents:

-

5-substituted-1,3,4-thiadiazole-2-thiol (1.0 equiv)[5]

-

Propargyl bromide (1.2 equiv, 80% solution in toluene)

-

Potassium Carbonate (

) (1.5 equiv) or Triethylamine ( -

Solvent: Anhydrous Acetone or Acetonitrile (

)

Procedure:

-

Dissolution: In a round-bottom flask, dissolve the thiadiazole-thiol (e.g., 5-phenyl-1,3,4-thiadiazole-2-thiol) in dry acetone (10 mL/mmol).

-

Base Addition: Add anhydrous

. Stir the suspension at room temperature (RT) for 30 minutes to generate the thiolate anion. -

Alkylation: Add propargyl bromide dropwise over 10 minutes.

-

Reaction: Reflux the mixture at 60°C for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).

-

Workup: Filter off the inorganic salts. Evaporate the solvent under reduced pressure.

-

Purification: Recrystallize the residue from ethanol.

-

Expected Yield: 85–95%

-

Validation: IR spectrum should show a sharp peak at ~2120 cm

(C

-

Phase B: The Click Reaction (CuAAC)

Objective: 1,3-dipolar cycloaddition to fuse the triazole and thiadiazole rings.

Mechanism of Action: The reaction proceeds via a stepwise cycle involving a Copper(I) acetylide intermediate.[6] Sodium ascorbate is used to generate Cu(I) in situ from the air-stable Cu(II) precursor, eliminating the need for a glovebox.

Figure 2: Simplified catalytic cycle of the CuAAC reaction.

Reagents:

-

S-propargyl-1,3,4-thiadiazole (from Phase A) (1.0 equiv)

-

Organic Azide (e.g., Phenyl azide derivatives) (1.1 equiv)

-

Catalyst: Copper(II) Sulfate Pentahydrate (

) (10 mol%) -

Reductant: Sodium Ascorbate (20 mol%)

-

Solvent System:

-Butanol / Water (1:1 v/v) or DMF / Water (4:1 v/v) for solubility.

Detailed Procedure:

-

Preparation: In a 20 mL vial, suspend the alkyne (1.0 mmol) and the azide (1.1 mmol) in 5 mL of the solvent mixture.

-

Catalyst Activation: Prepare two separate stock solutions:

-

Solution A:

in water (100 mg/mL). -

Solution B: Sodium Ascorbate in water (freshly prepared, 100 mg/mL).

-

-

Initiation: Add the

solution (corresponding to 10 mol%) to the reaction vial, followed immediately by the Sodium Ascorbate solution (20 mol%). The mixture should turn bright yellow/orange (indicating Cu(I) species). -

Reaction: Stir vigorously at room temperature (25°C) for 6–12 hours.

-

Note: If starting materials precipitate, add small amounts of DMF to maintain homogeneity.

-

-

Monitoring: TLC should show the disappearance of the alkyne spot and the appearance of a lower R

spot (the triazole). -

Quenching & Copper Removal:

-

Dilute the reaction mixture with 20 mL ice-cold water.

-

Add 5 mL of 10% Ammonium Hydroxide (

) solution. This chelates residual copper (turning the solution blue) and precipitates the product.

-

-

Isolation: Filter the precipitate, wash extensively with water (to remove ascorbate/copper salts) and cold ethanol.

-

Purification: Recrystallize from DMF/Ethanol or purify via silica gel column chromatography (DCM/MeOH gradient).

Analytical Specifications & Validation

To confirm the successful synthesis of the hybrid, look for these specific spectral signatures:

| Technique | Diagnostic Signal | Interpretation |

| FT-IR | Disappearance of ~2120 cm | Consumption of Alkyne |

| FT-IR | Disappearance of ~2100 cm | Consumption of Azide |

| 1H NMR | Singlet | Triazole ring proton (C5-H) |

| 1H NMR | Singlet | S-CH |

| 13C NMR | Peak at ~122 ppm and ~148 ppm | Triazole carbons (C4/C5) |

Optimization of Reaction Conditions

Comparison of solvent and catalyst loads based on recent literature (e.g., Manga et al., 2025).

| Solvent System | Catalyst Load | Time | Yield | Comments |

| t-BuOH/H2O (1:1) | 10 mol% | 12 h | 88% | "Green" standard. Best for simple substrates. |

| DMF/H2O (4:1) | 5 mol% | 8 h | 92% | Better for lipophilic thiadiazoles. |

| DMSO | 2 mol% (CuI) | 4 h | 95% | Fastest, but workup (DMSO removal) is tedious. |

| PEG-400 | 10 mol% | 10 h | 85% | Recyclable solvent system. |

Troubleshooting Guide (Expertise)

-

Problem: Reaction stalls or turns green/blue.

-

Cause: Oxidation of Cu(I) to inactive Cu(II) due to oxygen exposure.

-

Solution: Add an additional 10 mol% of Sodium Ascorbate to reduce the copper back to the active state. Purge headspace with Nitrogen.

-

-

Problem: Product is trapped with Copper.

-

Cause: Triazoles are good ligands for copper.[2]

-

Solution: Wash the crude solid with a saturated EDTA solution or aqueous ammonia during filtration.

-

-

Problem: Low solubility of reactants.

-

Solution: Switch from t-BuOH to THF/Water or DMF. Heat the reaction to 40–50°C (Caution: Check azide stability first).

-

References

-

Manga, V., & Sirasani, S. (2025). Synthesis of novel 1,3,4-thiadiazole linked 1,2,3-triazole hybrids: As a potent anticancer agents and their molecular docking studies.[7] Journal of Chemistry Letters.

-

Abou-Krisha, M. M., et al. (2021). Synthesis and Identification of Novel Potential Thiadiazole Based Molecules Containing 1,2,3-triazole Moiety Against COVID-19.[5] Biointerface Research in Applied Chemistry.

-

Himo, F., et al. (2005). Copper-Catalyzed Azide-Alkyne Cycloaddition: Mechanism and the Origin of Regioselectivity. Journal of the American Chemical Society.[3]

-

Stanford Environmental Health & Safety. Information on Azide Compounds.

-

Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide−Alkyne Cycloaddition. Chemical Reviews.

Sources

- 1. Novel 1,3,4-thiadiazole–chalcone hybrids containing catechol moiety: synthesis, antioxidant activity, cytotoxicity and DNA interaction studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BJOC - Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition [beilstein-journals.org]

- 3. Click Chemistry [organic-chemistry.org]

- 4. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]

- 5. biointerfaceresearch.com [biointerfaceresearch.com]

- 6. scispace.com [scispace.com]

- 7. Journal of Chemistry Letters - Page not found [jchemlett.com]

Application Note: Precision Sonogashira Coupling of 2-Bromo-1,3,4-Thiadiazole

Executive Summary

The 1,3,4-thiadiazole scaffold is a critical bioisostere for pyridine and pyrimidine in drug discovery, offering unique hydrogen-bonding capabilities and lipophilicity profiles. However, the functionalization of 2-bromo-1,3,4-thiadiazole via Sonogashira coupling presents a specific paradox: the ring is highly activated toward oxidative addition due to electron deficiency, yet highly sensitive to base-mediated ring cleavage and polymerization.

This guide provides a field-proven protocol that navigates these stability issues. Unlike standard aryl halide couplings, this substrate requires a "soft" base approach and strict temperature control to prevent the degradation of the thiadiazole core while maintaining high catalytic turnover.

Mechanistic Insights & Causality

Understanding the electronic nature of 2-bromo-1,3,4-thiadiazole is prerequisite to success.

The Reactivity/Instability Paradox

-

Fast Oxidative Addition: The electron-deficient nature of the 1,3,4-thiadiazole ring makes the C2-Br bond extremely labile. Oxidative addition to Pd(0) occurs rapidly, often at room temperature.

-

The "Danger Zone" (Transmetallation): The resulting Pd(II) intermediate is electrophilic. In the presence of strong bases (e.g., hydroxide, alkoxides) or high temperatures (>80°C), the thiadiazole ring is prone to nucleophilic attack at C5 or ring-opening decomposition.

-

Catalyst Poisoning: The sulfur and nitrogen atoms in the ring can coordinate to Palladium, potentially forming quiescent "off-cycle" species if the phosphine ligand concentration is insufficient.

Strategic Optimization

To counter these mechanisms, our protocol prioritizes:

-

Non-Nucleophilic Bases: Utilization of bulky amines (DIPA, DIPEA) over inorganic carbonates to minimize ring attack.

-

Aprotic, Non-Coordinating Solvents: Toluene is preferred over DMF for sensitive substrates to prevent solvent-mediated side reactions at elevated temperatures.

-

Controlled Energy Input: Limiting reaction temperature to 50°C prevents thermal isomerization and desulfurization.

Visualizing the Pathway